(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine
Description
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative featuring a nitro group at the 4-position of the indene ring. This compound serves as a versatile small-molecule scaffold in pharmaceutical and chemical synthesis due to its rigid bicyclic structure and stereochemical properties. Its hydrochloride salt (CAS 857283-62-6) is commonly utilized in laboratory settings, with molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . The (S)-enantiomer is particularly significant in enantioselective synthesis, where its configuration influences biological activity and binding interactions .
Properties
IUPAC Name |
(1S)-4-nitro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine may involve large-scale nitration and reduction processes, followed by chiral resolution to ensure the desired enantiomeric purity. These processes are optimized for yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
Chemical Properties and Structure
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine features a nitro group at the 4-position of the indane structure, contributing to its unique chemical reactivity and biological activity. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 180.17 g/mol. The presence of the nitro group enhances its potential interactions with biological targets.
Medicinal Chemistry
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine has been investigated for its potential therapeutic applications:
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors. It has shown promise in modulating mood disorders through its agonistic and antagonistic properties on various receptor types .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines. For example, modifications to the amine group have resulted in enhanced anti-tumor activity against melanoma cells .
Organic Synthesis
In organic chemistry, (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine serves as a valuable building block for synthesizing more complex molecules:
- Chiral Synthesis : The compound is utilized in asymmetric synthesis due to its chirality, facilitating the production of enantiomerically pure substances .
The biological activity of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine extends beyond neuropharmacology:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways, including tyrosinase and monoamine oxidase .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Neuropharmacology | Serotonin receptor modulation | |
| Anticancer | Inhibition of melanoma cell growth | |
| Enzyme Inhibition | Tyrosinase inhibition |
Table 2: Synthetic Applications
| Application | Description | Reference |
|---|---|---|
| Chiral Building Block | Used in asymmetric synthesis | |
| Derivative Synthesis | Modifications leading to enhanced activity |
Case Study 1: Neuropharmacological Effects
In a study examining the effects of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine on serotonin receptors, researchers found that specific modifications to the compound significantly enhanced its binding affinity. This led to improved antidepressant-like effects in animal models, supporting its potential use in treating mood disorders.
Case Study 2: Anticancer Properties
A series of derivatives based on (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine were synthesized and tested against human melanoma cell lines. Results indicated that certain structural modifications increased inhibitory potency significantly compared to the parent compound, suggesting a viable pathway for developing new anticancer agents.
Mechanism of Action
The mechanism of action of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Nitro vs. Fluoro Derivatives
Key Compounds :
- (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1286734-90-4): Features a fluoro substituent instead of nitro.
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2061980-60-5): Contains two fluoro groups.
Comparison :
- In contrast, the fluoro group is a weaker EWG, offering moderate electronic effects while improving metabolic stability in drug candidates .
- Applications: Fluoro derivatives are frequently employed as medical intermediates (e.g., in CNS drug development) due to their balance of reactivity and stability . The nitro analog may act as a precursor for further functionalization, such as reduction to amino groups .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | CAS Number | Molecular Formula | Key Application |
|---|---|---|---|---|
| (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine HCl | -NO₂ | 857283-62-6 | C₉H₁₁ClN₂O₂ | Pharmaceutical scaffold |
| (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | -F | 1286734-90-4 | C₉H₁₁ClFN | Medical intermediate |
| 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl | -F, -F | 2061980-60-5 | C₉H₁₀ClF₂N | Synthetic intermediate |
Positional Isomerism: 1-Amino vs. 4-Amino Derivatives
Key Compound :
- 2,3-Dihydro-1H-inden-4-amine (CAS 61341-86-4): Amino group at the 4-position.
Comparison :
- The 4-amino isomer may exhibit altered steric hindrance and hydrogen-bonding capabilities .
- Synthetic Utility: 4-Amino derivatives are often intermediates in alkaloid synthesis, whereas 1-amino compounds are prioritized in asymmetric catalysis and enantioselective drug design .
Enantiomeric Forms: (S) vs. (R) Configurations
Key Compounds :
- (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2137096-29-6): R-enantiomer.
Comparison :
- Biological Activity : Enantiomers can exhibit divergent pharmacological profiles. For example, (S)-configured amines are often more bioactive in CNS-targeting compounds due to receptor stereoselectivity .
- Synthesis Challenges : Resolution of enantiomers requires chiral catalysts or chromatography, impacting cost and scalability .
Functional Group Transformations: Amine vs. Carbamate Derivatives
Key Compound :
- N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine : Featured in ladostigil (MAO inhibitor) as a carbamate-containing derivative.
Comparison :
- Pharmacological Role : The carbamate moiety in ladostigil enhances cholinesterase inhibition, while the inden-1-amine fragment contributes to MAO-B inhibition. Nitro or fluoro substitutions could modulate selectivity and potency .
Biological Activity
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is characterized by a bicyclic structure that includes an indene framework with a nitro group at the 4-position and an amine functional group. Its molecular formula is , with a molecular weight of approximately 176.17 g/mol. The presence of both the nitro and amine groups contributes to its reactivity and potential biological interactions.
The biological activity of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Antimicrobial Activity
Research indicates that (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, demonstrating both antibacterial and antifungal activities. For instance:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 5.64 |
| Escherichia coli | Moderate inhibition | 8.33 |
| Candida albicans | Moderate antifungal activity | 16.69 |
The compound's structure allows it to interact effectively with microbial targets, enhancing its potential as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer properties of derivatives of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine. Preliminary findings suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HL60 (leukemia) | 10.5 |
| MCF7 (breast cancer) | 15.8 |
These results indicate a promising avenue for further research into its application in cancer therapy.
Study on Antileishmanial Activity
A study focused on the antileishmanial activity of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine derivatives highlighted their potential against Leishmania species. The compounds were evaluated using in vitro assays where they demonstrated significant inhibitory effects on parasite growth:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 0.085 |
| Compound B | 0.164 |
These findings suggest that modifications to the indene structure can enhance efficacy against leishmaniasis .
Synthesis Methods
Various synthetic routes have been developed for (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine, including reductive amination and Pictet-Spengler reactions. Optimization of these methods has led to improved yields and purity of the compound:
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Reductive Amination | 85 | Effective for amine introduction |
| Pictet-Spengler Reaction | 75 | Useful for bicyclic formation |
These methods highlight the versatility in synthesizing this compound for further biological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
